molecular formula C19H19N5O2S B6443828 2-{4-[(1,1-dioxo-1??,2-benzothiazol-3-yl)(methyl)amino]piperidin-1-yl}pyridine-3-carbonitrile CAS No. 2549012-54-4

2-{4-[(1,1-dioxo-1??,2-benzothiazol-3-yl)(methyl)amino]piperidin-1-yl}pyridine-3-carbonitrile

Cat. No. B6443828
CAS RN: 2549012-54-4
M. Wt: 381.5 g/mol
InChI Key: RFVCHXAIBUVHBT-UHFFFAOYSA-N
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Description

The compound “2-{4-[(1,1-dioxo-1??,2-benzothiazol-3-yl)(methyl)amino]piperidin-1-yl}pyridine-3-carbonitrile” is a complex organic molecule. It contains a benzothiazole ring, which is a heterocyclic compound . This compound is likely to have significant biological activity, given the presence of the benzothiazole ring .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . A preparative method for the synthesis of a series of 1-R-4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylates has been developed . The special features of the steric structure for compounds of this class have been studied on the example of the 1-N-methyl derivative .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques . For instance, the 1H NMR spectrum of a related compound shows characteristic peaks corresponding to the different types of protons present in the molecule . The 13C NMR spectrum provides information about the carbon atoms in the molecule .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . These studies provide insights into the reactivity of these compounds and can guide the design of new synthetic routes .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported . For example, the melting point of a related compound is 144-146°C . The 1H and 13C NMR spectra provide information about the chemical environment of the hydrogen and carbon atoms, respectively .

Safety and Hazards

The safety and hazards associated with similar compounds have been studied . These studies provide important information for the safe handling and use of these compounds .

Future Directions

The future directions for the study of similar compounds could include further investigation of their biological activities and the development of new synthetic methods . Additionally, the design and synthesis of new derivatives could lead to compounds with improved properties .

properties

IUPAC Name

2-[4-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]piperidin-1-yl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2S/c1-23(19-16-6-2-3-7-17(16)27(25,26)22-19)15-8-11-24(12-9-15)18-14(13-20)5-4-10-21-18/h2-7,10,15H,8-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFVCHXAIBUVHBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCN(CC1)C2=C(C=CC=N2)C#N)C3=NS(=O)(=O)C4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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